N-(benzo[d]thiazol-2-yl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide
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Description
“N-(benzo[d]thiazol-2-yl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide” is a complex organic compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . This compound is part of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of such compounds often involves a catalyst-free microwave-assisted procedure . This transformation provides rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy . The NMR spectra provide information about the hydrogen and carbon atoms in the molecule . The IR spectra can give information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the thiazole ring and the imidazo group. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could influence how the compound reacts with other substances.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Scientific Research Applications
Medicinal Chemistry
Compounds featuring imidazole and thiazole rings, such as imidazo[2,1-b][1,3,4]thiadiazole derivatives, have been explored for their potential in treating various diseases. For instance, derivatives of imidazo[2,1-b]thiazole have been studied for their anti-tuberculosis activity, showcasing significant efficacy against Mycobacterium tuberculosis strains (Ramprasad et al., 2015). Additionally, these compounds have been investigated for their antimicrobial properties, indicating a broad spectrum of potential applications in addressing infectious diseases.
Materials Science
In the realm of materials science, imidazole and thiazole derivatives have been assessed for their corrosion inhibition properties. A study demonstrated that certain imidazole derivatives exhibit high corrosion inhibition efficiency, suggesting their applicability in protecting metals from corrosion in acidic environments (Prashanth et al., 2021). These findings highlight the potential of such compounds in developing new materials with enhanced durability and longevity.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2S2/c1-26-13-8-6-12(7-9-13)15-10-24-16(11-27-20(24)22-15)18(25)23-19-21-14-4-2-3-5-17(14)28-19/h2-11H,1H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRWDPJSLJGXSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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